molecular formula C17H18ClNO3 B5796506 N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide

Cat. No. B5796506
M. Wt: 319.8 g/mol
InChI Key: QLGLBAAHGOOVRK-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CDMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of CDMB is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. CDMB has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. Moreover, CDMB has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CDMB has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, CDMB has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.

Advantages and Limitations for Lab Experiments

CDMB has several advantages for lab experiments, including its ease of synthesis and purification, as well as its broad range of biological activities. However, there are also some limitations associated with the use of CDMB in lab experiments. For instance, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetic properties of CDMB need to be evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on CDMB. One potential direction is the development of CDMB-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of CDMB as a potential anti-cancer agent, either alone or in combination with other drugs. Moreover, further studies are needed to understand the molecular targets and mechanism of action of CDMB, as well as its toxicity and pharmacokinetic properties. Overall, CDMB has significant potential for the development of new drugs with broad biological activities.

Synthesis Methods

CDMB can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-dimethoxyaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The product can be purified using column chromatography or recrystallization techniques. Other methods of synthesis have also been reported in the literature, such as the use of palladium-catalyzed coupling reactions or the modification of existing benzamide derivatives.

Scientific Research Applications

CDMB has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CDMB has been reported to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGLBAAHGOOVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide

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